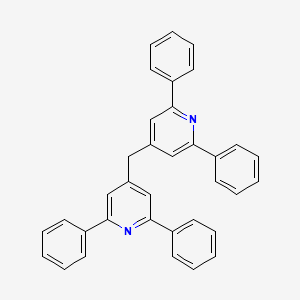
1-Methyl-1,3,3-triphenylindane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,3,3-triphenylindane is an organic compound belonging to the indane family, characterized by a fused ring system with three phenyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,3,3-triphenylindane can be synthesized through intramolecular Friedel-Crafts cyclialkylation of selected phenylated alkanols. The reaction involves treating 2-methyl-4,4,4-triphenyl-2-butanol with catalysts such as aluminum chloride (AlCl3) in nitromethane (CH3NO2), phosphoric acid (H3PO4), or polyphosphoric acid (PPA) under varying conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Friedel-Crafts cyclialkylation method provides a scalable approach for its synthesis. The choice of catalyst and reaction conditions can be optimized for large-scale production.
化学反応の分析
Types of Reactions: 1-Methyl-1,3,3-triphenylindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phenyl groups or the indane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the indane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
科学的研究の応用
1-Methyl-1,3,3-triphenylindane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with unique therapeutic effects.
作用機序
The mechanism by which 1-Methyl-1,3,3-triphenylindane exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and stabilizing reactive intermediates.
類似化合物との比較
- 1,1-Dimethyl-3-phenylindane
- 3,3-Dimethyl-1,1-diphenylindane
- 1-Methyl-1,3-diphenylindane
- 1,1,3-Triphenylindane
Uniqueness: 1-Methyl-1,3,3-triphenylindane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications in research and industry .
特性
CAS番号 |
19303-32-3 |
|---|---|
分子式 |
C28H24 |
分子量 |
360.5 g/mol |
IUPAC名 |
1-methyl-1,3,3-triphenyl-2H-indene |
InChI |
InChI=1S/C28H24/c1-27(22-13-5-2-6-14-22)21-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)26-20-12-11-19-25(26)27/h2-20H,21H2,1H3 |
InChIキー |
NHZVDEWMDVTVLX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)



![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)


![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
